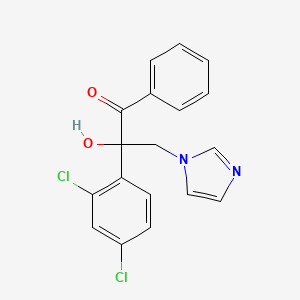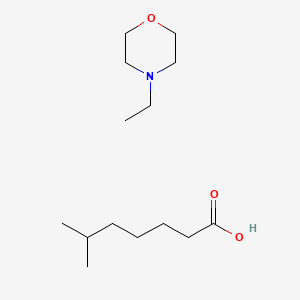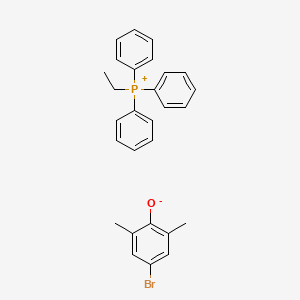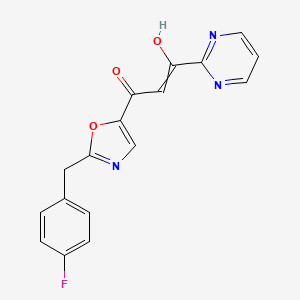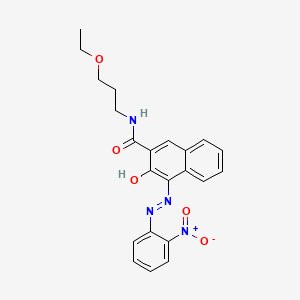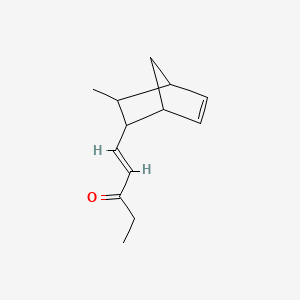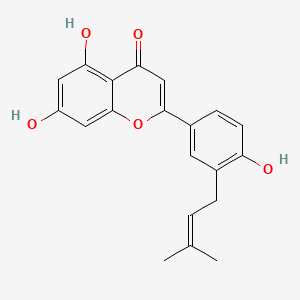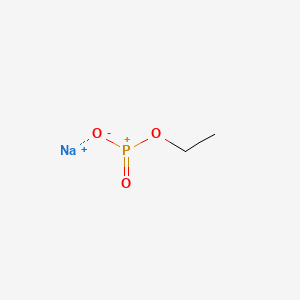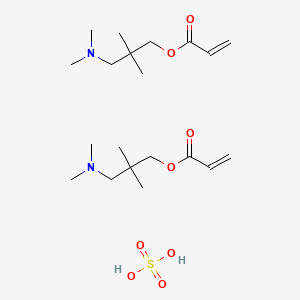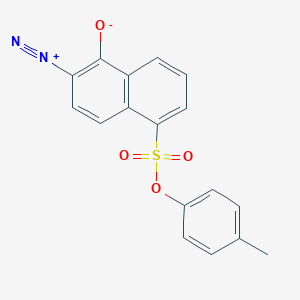
p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: is a complex organic compound with the molecular formula C17H12N2O4S and a molecular weight of 340.35318 g/mol . This compound is characterized by the presence of a diazo group, a sulphonate group, and a naphthalene ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate amine precursor followed by coupling with a sulphonate ester. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazo group .
Industrial Production Methods: : Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final coupling reactions. The use of catalysts and controlled reaction conditions ensures high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The sulphonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Applications De Recherche Scientifique
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology
Medicine
Industry
Mécanisme D'action
The mechanism of action of p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its ability to act as a diazo compound, participating in various chemical reactions. The diazo group can form reactive intermediates that interact with molecular targets, leading to the formation of new chemical bonds and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dihydro-1-oxo-2-diazonaphthalene-5-sulfonic acid 4-methylphenyl ester
- 5,6-Dihydro-5-oxo-6-diazonaphthalene-1-sulfonic acid 4-methylphenyl ester
- 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid 4-methylphenyl ester
Uniqueness: : p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
80370-33-8 |
|---|---|
Formule moléculaire |
C17H12N2O4S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-diazonio-5-(4-methylphenoxy)sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C17H12N2O4S/c1-11-5-7-12(8-6-11)23-24(21,22)16-4-2-3-14-13(16)9-10-15(19-18)17(14)20/h2-10H,1H3 |
Clé InChI |
IYVXYACGWZOENU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



